1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate is a chemical compound with the molecular formula and a molecular weight of approximately 294.38 g/mol. It is characterized by its unique structure, which includes a pyridazin-1-ium core and a sulfonate group derived from 2,4,6-trimethylbenzene. This compound is known for its high purity levels, typically around 97%, and is identified by the CAS number 39996-41-3 .
The compound features a positive charge on the nitrogen atom of the pyridazine ring, making it a quaternary ammonium salt. The sulfonate group enhances its solubility in water and other polar solvents, which is beneficial for various applications in research and industry.
These reactions make it a versatile intermediate in organic synthesis.
The synthesis of 1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound based on available starting materials.
The applications of 1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate are diverse:
Several compounds share structural similarities with 1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-Aminopyrazin-1-ium 2,4,6-trimethylbenzenesulfonate | 1029560-76-6 | Similar structure with a pyrazine core; potential different biological activity. |
| 2-Aminopyridin-3-ium 2,4-dimethylbenzenesulfonate | N/A | Different position of amino group; may exhibit different reactivity profiles. |
| Pyridazinyl sulfonates | Various CAS | General category; varies widely in biological activity and chemical properties. |
Uniqueness: The primary uniqueness of 1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate lies in its specific combination of a pyridazine moiety with a highly substituted aromatic sulfonate group. This configuration may confer distinct solubility and reactivity characteristics compared to other similar compounds.